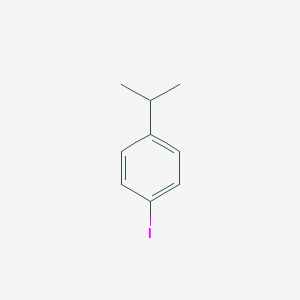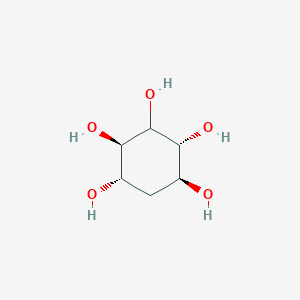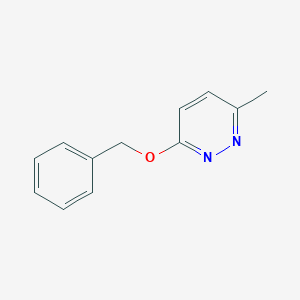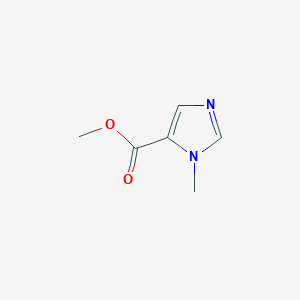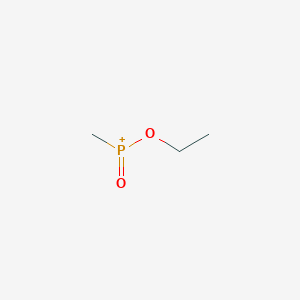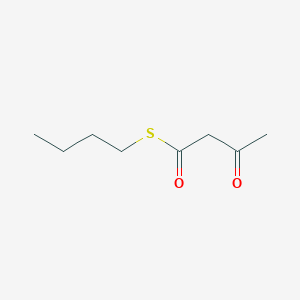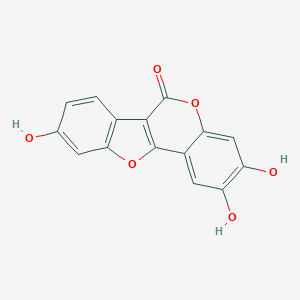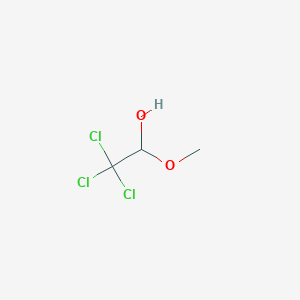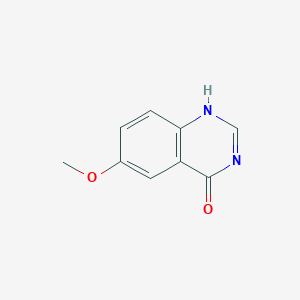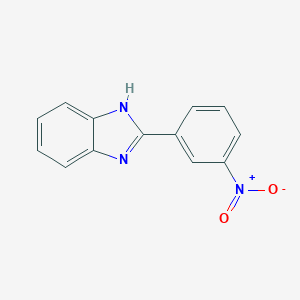![molecular formula C18H16N2O B097403 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole CAS No. 16101-08-9](/img/structure/B97403.png)
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole, also known as harmine, is a natural beta-carboline alkaloid found in various plants such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used in traditional medicine for its psychoactive properties and has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole is complex and involves various pathways. Harmine has been shown to inhibit the activity of various enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. Harmine has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
生化学的および生理学的効果
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has been found to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in various models of disease. Harmine has been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability, low cost, and high purity. Harmine can be easily synthesized or extracted from natural sources and is readily available for research purposes. However, 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole research, including the development of novel 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole derivatives with improved pharmacological properties. The use of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole in combination with other drugs or therapies for the treatment of various diseases is also an area of interest. The potential use of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole as a diagnostic tool for the detection of cancer or viral infections is also an area of research. Additionally, the exploration of the potential therapeutic applications of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole in other diseases, such as autoimmune diseases and metabolic disorders, is an area of interest.
合成法
Harmine can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common chemical synthesis method involves the reaction of harmaline with methyl iodide in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. Harmine has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. Harmine has been found to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
特性
CAS番号 |
16101-08-9 |
|---|---|
製品名 |
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole |
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
9-methoxy-1,5-dimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-13-6-7-19-11(2)14(13)9-16-15-8-12(21-3)4-5-17(15)20-18(10)16/h4-9,19H,1-3H3 |
InChIキー |
ULYVKQSCHAJLQG-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)C |
SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)C |
正規SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)C |
その他のCAS番号 |
16101-08-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




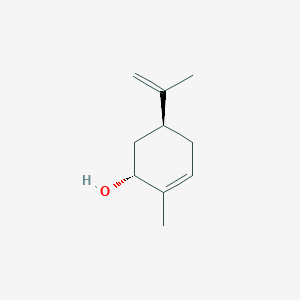
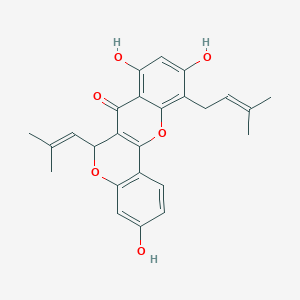
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
